molecular formula C16H18N2O4S B6974056 2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid

2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6974056
M. Wt: 334.4 g/mol
InChI Key: VFDYLEGARITJAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-pyridylalanine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity. The pyridinyl group can participate in π-π stacking interactions with aromatic residues in proteins .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-3-4-14(9-12(11)2)23(21,22)18-15(16(19)20)10-13-5-7-17-8-6-13/h3-9,15,18H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDYLEGARITJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=NC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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